molecular formula C6H11NO5S B13526558 Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate

Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate

Cat. No.: B13526558
M. Wt: 209.22 g/mol
InChI Key: SBGNRRJNMWFDTP-UHFFFAOYSA-N
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Description

Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is an organic compound with the molecular formula C6H11NO5S It is characterized by the presence of an oxetane ring, a sulfamoylmethyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through cyclization reactions involving epoxides and halomethyl compounds under basic conditions.

    Introduction of the Sulfamoylmethyl Group: This step involves the reaction of the oxetane intermediate with sulfamoyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can replace the sulfamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In synthetic chemistry, Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving sulfamoyl groups. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Pharmaceutical research explores the potential of this compound as a precursor for drug development. Its derivatives may exhibit biological activity, including antimicrobial and anticancer properties.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer science.

Mechanism of Action

The mechanism of action of Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The oxetane ring provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl oxetane-3-carboxylate: Lacks the sulfamoylmethyl group, making it less versatile in chemical reactions.

    3-(Sulfamoylmethyl)oxetane: Does not have the ester group, limiting its applications in esterification reactions.

    Sulfamoylmethyl oxetane derivatives: Various derivatives with different substituents on the oxetane ring or sulfamoyl group.

Uniqueness

Methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate is unique due to the combination of the oxetane ring, sulfamoylmethyl group, and ester functionality. This combination provides a versatile platform for chemical modifications and applications across multiple fields.

Properties

Molecular Formula

C6H11NO5S

Molecular Weight

209.22 g/mol

IUPAC Name

methyl 3-(sulfamoylmethyl)oxetane-3-carboxylate

InChI

InChI=1S/C6H11NO5S/c1-11-5(8)6(2-12-3-6)4-13(7,9)10/h2-4H2,1H3,(H2,7,9,10)

InChI Key

SBGNRRJNMWFDTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(COC1)CS(=O)(=O)N

Origin of Product

United States

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